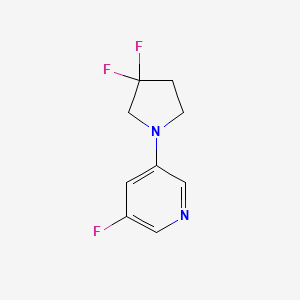

4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxylic acid

Descripción general

Descripción

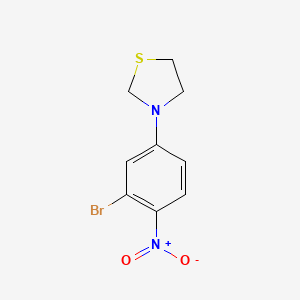

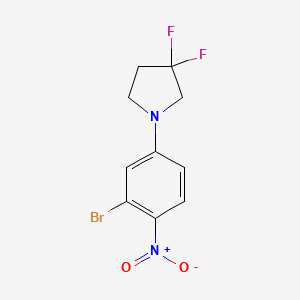

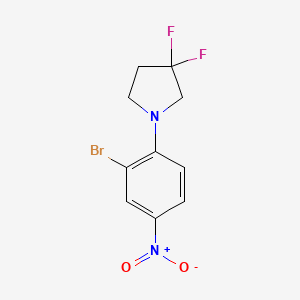

“4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxylic acid” is a chemical compound with the molecular formula C8H8N4O2S . It’s a member of the tetrazole family, which are five-membered heterocycles .

Synthesis Analysis

The synthesis of tetrazole derivatives, including “4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxylic acid”, has been a subject of interest due to their pharmacological importance . Various synthetic approaches have been developed for this transformation .Molecular Structure Analysis

The molecular structure of “4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxylic acid” consists of a five-membered heterocycle with four nitrogen atoms and one carbon atom .Chemical Reactions Analysis

Tetrazoles, including “4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxylic acid”, have been used in various chemical reactions due to their electron-donating and electron-withdrawing properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxylic acid” can be found in various databases .Aplicaciones Científicas De Investigación

Organic Semiconductors

Thiophene derivatives, such as 4,5-Dimethyl-2-(tetrazol-2-yl)thiophene-3-carboxylic acid , are pivotal in the development of organic semiconductors. Their molecular structure allows for efficient charge transport, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electron-rich thiophene ring can facilitate the movement of charge carriers, enhancing the performance of semiconductor devices .

Pharmaceutical Research

The tetrazole moiety in this compound acts as a bioisostere for carboxylic acids, with similar pKa values, which is beneficial in drug design. Tetrazoles are known for a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive properties. This makes the compound a valuable scaffold for developing new medications with potential therapeutic applications .

Corrosion Inhibition

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The presence of both thiophene and tetrazole groups could potentially enhance the compound’s ability to form protective layers on metal surfaces, preventing oxidation and corrosion. This application is crucial in extending the life of metal components in various industries .

Material Science

The compound’s unique structure, incorporating both thiophene and tetrazole rings, may contribute to the development of advanced materials with specific properties. These materials could be used in the fabrication of sensors, coatings, and other high-tech applications where stability and performance at the molecular level are essential .

Cell Viability Assays

Tetrazolium salts, which are structurally related to tetrazole-containing compounds, are used in cell viability assays, such as the MTT assay. While 4,5-Dimethyl-2-(tetrazol-2-yl)thiophene-3-carboxylic acid itself may not be used directly in these assays, its structural analogs help determine cell health by measuring metabolic activity .

Catalysis

Compounds with tetrazole groups are often used in catalysis due to their ability to stabilize negative charges and facilitate electron delocalization. This property can be harnessed in various chemical reactions, including the synthesis of other complex organic molecules, potentially making 4,5-Dimethyl-2-(tetrazol-2-yl)thiophene-3-carboxylic acid a valuable catalyst or catalyst precursor .

Mecanismo De Acción

Target of Action

Tetrazoles, a class of compounds to which this molecule belongs, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They are often involved in receptor-ligand interactions .

Mode of Action

Tetrazoles are known for their electron-donating and electron-withdrawing properties, which can influence their interaction with targets . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .

Biochemical Pathways

Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Tetrazoles have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4,5-dimethyl-2-(tetrazol-2-yl)thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c1-4-5(2)15-7(6(4)8(13)14)12-10-3-9-11-12/h3H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTULLQKXGXCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)O)N2N=CN=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.